Lithium;2-(1,2,5-thiadiazol-3-yl)acetate

Description

Historical Context and Evolution of Thiadiazole Chemistry

The exploration of thiadiazole chemistry dates back to the late 19th century, with the first 1,3,4-thiadiazole (B1197879) being described by Fischer in 1882. nih.gov The true nature of this ring system was later clarified in 1890 by Freund and Kuh. nih.gov The development of thiadiazole chemistry is closely linked to the discovery of hydrazine (B178648) and its derivatives. nih.govuokerbala.edu.iq

The first synthesis of the parent 1,2,5-thiadiazole (B1195012) was achieved more than half a century after its benzo-fused derivative, 2,1,3-benzothiadiazole, was prepared by Hinsberg in 1889. The monocyclic 1,2,5-thiadiazole was synthesized from the oxidative degradation of its benzo-fused counterpart to yield 1,2,5-thiadiazole-3,4-dicarboxylic acid, which was then decarboxylated. The parent 1,2,5-thiodiazole can also be prepared from the reaction of ethylenediamine (B42938) with reagents like sulfur monochloride, sulfur dichloride, or sulfur dioxide. chemicalbook.com

Over the years, synthetic methodologies have evolved, providing more efficient routes to various thiadiazole derivatives. For instance, the Hurd-Mori reaction, involving the reaction of an acyl hydrazone with thionyl chloride, is a notable method for synthesizing 1,2,3-thiadiazoles. isres.orgwikipedia.org The development of such synthetic protocols has been crucial for exploring the vast chemical space and applications of thiadiazoles.

Isomeric Forms of Thiadiazoles and Focus on 1,2,5-Thiadiazole Scaffolds

Thiadiazoles are five-membered heterocyclic compounds characterized by the presence of one sulfur and two nitrogen atoms within the ring. nih.gov Structurally, they are aromatic due to the presence of two double bonds and a lone pair of electrons from the sulfur atom. wikipedia.org Four constitutional isomers of thiadiazole exist, distinguished by the relative positions of the heteroatoms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. nih.govisres.orgwikipedia.org

| Isomer | Structure | Key Features & Common Applications |

|---|---|---|

| 1,2,3-Thiadiazole | A five-membered ring with one sulfur and two adjacent nitrogen atoms. | Used in agrochemicals and as precursors in organic synthesis. isres.orgmdpi.com |

| 1,2,4-Thiadiazole | Features nitrogen atoms at positions 2 and 4 relative to the sulfur atom. | Derivatives are explored for various therapeutic applications. isres.orgrsc.org |

| 1,2,5-Thiadiazole | Nitrogen atoms are at positions 2 and 5. This isomer is a colorless, odorless liquid. chemicalbook.com | Found in pharmaceuticals and is of interest in materials science due to its electronic properties. benthamdirect.comresearchgate.net |

| 1,3,4-Thiadiazole | Nitrogen atoms are at positions 3 and 4. This is one of the most extensively studied isomers. nih.govisres.orgmdpi.com | Common in medicinal chemistry, found in drugs like acetazolamide (B1664987) and cefazolin. wikipedia.orgnih.gov |

The 1,2,5-thiadiazole isomer is a colorless and odorless liquid that is thermally stable and possesses a high degree of aromaticity. chemicalbook.com This stability and its electronic properties make the 1,2,5-thiadiazole scaffold a subject of growing interest, particularly in the fields of biomedicine and material sciences. benthamdirect.comresearchgate.net Its derivatives and fused analogues have been investigated for a range of biological activities and applications in optoelectronic devices. rsc.orgontosight.ai

Role of Heterocyclic Compounds in Advanced Chemical Research

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in the chemical sciences. openaccessjournals.com Over half of all known organic compounds are heterocyclic, and they are integral to the structure of many natural products, including vitamins, hormones, and nucleic acids. msesupplies.com

In the realm of drug discovery and development, heterocyclic scaffolds are ubiquitous. mdpi.com More than 85% of all biologically active chemical entities contain a heterocyclic ring. msesupplies.comnih.gov This prevalence is due to their structural diversity and their ability to be modified to fine-tune properties like solubility, lipophilicity, and their capacity for hydrogen bonding, all of which are critical for a drug's interaction with biological targets. nih.govrroij.com The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur provides unique electronic and steric properties that influence a compound's reactivity and biological activity. rroij.com

Beyond pharmaceuticals, heterocyclic compounds are vital in materials science. numberanalytics.com They are used in the development of conducting polymers, organic semiconductors, dyes, and photovoltaic cells. msesupplies.comnumberanalytics.com The specific electronic characteristics imparted by the heteroatoms can be harnessed to create materials with tailored optical and electrical properties. msesupplies.com The versatility of heterocyclic compounds in both synthesis and application ensures their central role in driving innovation across various scientific disciplines. openaccessjournals.commdpi.com

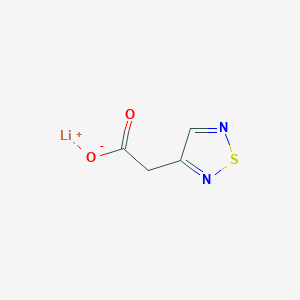

Structure

2D Structure

Properties

IUPAC Name |

lithium;2-(1,2,5-thiadiazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.Li/c7-4(8)1-3-2-5-9-6-3;/h2H,1H2,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHGQQAUMQOZDG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=NSN=C1CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3LiN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1,2,5 Thiadiazol 3 Yl Acetate and Its Lithium Salt

Strategies for the Construction of the 1,2,5-Thiadiazole (B1195012) Core

The 1,2,5-thiadiazole ring is a stable, five-membered aromatic heterocycle characterized by a sulfur atom flanked by two nitrogen atoms. chemicalbook.com Its synthesis is a critical first step and can be achieved through various methodologies, primarily involving ring-closure cyclization reactions or the chemical transformation of other pre-existing heterocyclic structures.

Cyclization Reactions for 1,2,5-Thiadiazole Ring Formation

The most prevalent methods for constructing the 1,2,5-thiadiazole ring involve the cyclization of acyclic precursors containing the requisite nitrogen and carbon atoms with a sulfur-donating reagent. A common and effective approach is the reaction of 1,2-diamines with sulfur-containing reagents like thionyl chloride (SOCl₂), sulfur monochloride (S₂Cl₂), or sulfur dichloride (SCl₂). chemicalbook.com

For instance, the parent, unsubstituted 1,2,5-thiadiazole can be prepared from the reaction of ethylenediamine (B42938) with these sulfur chlorides or sulfur dioxide. chemicalbook.com Similarly, substituted derivatives are accessible, such as the synthesis of 3,4-dimethyl-1,2,5-thiadiazole (B3032850) from 2,3-diaminobutane and sulfur dichloride. chemicalbook.com Another versatile method involves treating 2-aminoacetamides with thionyl chloride or sulfur monochloride in dimethylformamide (DMF) to yield 4-substituted 1,2,5-thiadiazoles in moderate to excellent yields. chemicalbook.com

A summary of representative cyclization reactions is presented in the table below.

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Ethylenediamine | SCl₂, S₂Cl₂, or SO₂ | 1,2,5-Thiadiazole | chemicalbook.com |

| 2,3-Diaminobutane | SCl₂ | 3,4-Dimethyl-1,2,5-thiadiazole | chemicalbook.com |

| Diaminomaleonitrile | SOCl₂ | 1,2,5-Thiadiazole-3,4-dicarbonitrile | chemicalbook.com |

| 2-Aminoacetamides | SOCl₂ or S₂Cl₂ in DMF | 4-Substituted-1,2,5-thiadiazoles | chemicalbook.com |

Transformations from Precursor Heterocycles to 1,2,5-Thiadiazoles

An alternative strategy for forming the 1,2,5-thiadiazole ring is through the chemical modification of other heterocyclic systems. This approach can be particularly useful when the precursor heterocycle is readily available. A notable example is the conversion of 1,2,5-oxadiazoles into their 1,2,5-thiadiazole counterparts. This transformation can be achieved by reacting the 1,2,5-oxadiazole with sulfur monochloride (S₂Cl₂), which facilitates a direct exchange of the ring's oxygen atom for a sulfur atom.

In a more complex rearrangement, certain pyrrole (B145914) derivatives can also serve as precursors. For example, 1-alkyl-2,5-diphenylpyrroles have been shown to react with trithiazyl trichloride (B1173362) ((NSCl)₃) to yield a bis-1,2,5-thiadiazole fused system. This reaction involves a significant rearrangement and excision of the alkyl-N portion of the original pyrrole ring, demonstrating a novel route to biheterocyclic systems containing the 1,2,5-thiadiazole moiety.

Functionalization at the Thiadiazole C-3 Position: Synthesis of Acetic Acid Derivatives

Once the 1,2,5-thiadiazole core is established, the next critical phase is the introduction of the acetic acid side chain at the C-3 position to form the precursor acid, 2-(1,2,5-thiadiazol-3-yl)acetic acid.

General Synthetic Routes to 2-Thiadiazolyl Acetic Acid Analogues

While literature on the direct synthesis of 2-(1,2,5-thiadiazol-3-yl)acetic acid is sparse, general methodologies for attaching acetic acid groups to other thiadiazole isomers, such as 1,3,4-thiadiazoles, provide valuable insight into plausible synthetic strategies. A common approach involves the S-alkylation of a thiol-substituted thiadiazole with a haloacetic acid derivative.

For example, 5-substituted-1,3,4-thiadiazole-2-thiols can be alkylated with chloroacetic acid or its esters and amides to yield the corresponding 2-(thiadiazolyl-sulfanyl)acetic acid derivatives. This type of SN2 reaction is a robust and widely used method for forming C-S bonds and installing the acetic acid side chain. Another strategy involves the cyclization of a carboxylic acid with thiosemicarbazide (B42300) to form a 2-amino-5-aryl-1,3,4-thiadiazole, which can then be further modified. jocpr.com

| Thiadiazole Precursor Type | Reagent for Functionalization | General Product Type | Key Transformation |

|---|---|---|---|

| Thiadiazole-thiol | Chloroacetic acid or its esters | (Thiadiazolyl-thio)acetic acid | S-Alkylation |

| Carboxylic acid | Thiosemicarbazide | Amino-thiadiazole | Cyclization |

| Acylhydrazine | Carbon disulfide (CS₂) | Thiadiazole-thiol | Cyclization |

Targeted Synthesis of 2-(1,2,5-thiadiazol-3-yl)acetic Acid Precursors

For the targeted synthesis of 2-(1,2,5-thiadiazol-3-yl)acetic acid, a direct synthetic route would likely involve the construction of a 1,2,5-thiadiazole ring already bearing a suitable functional group at the C-3 position that can be converted into an acetic acid moiety.

One plausible synthetic pathway could start with a 3-methyl-1,2,5-thiadiazole (B2762158) precursor. The electron-withdrawing nature of the 1,2,5-thiadiazole ring would increase the acidity of the protons on the adjacent methyl group. This would allow for deprotonation of the methyl group using a strong base (e.g., lithium diisopropylamide, LDA) to form a carbanion. This nucleophilic intermediate could then react with carbon dioxide (CO₂) in an electrophilic carboxylation step, followed by an acidic workup, to yield the desired 2-(1,2,5-thiadiazol-3-yl)acetic acid.

Alternatively, a 3-halo-1,2,5-thiadiazole could serve as a precursor for a palladium-catalyzed cross-coupling reaction. For example, a reaction with a suitable two-carbon building block, such as a malonate ester, followed by hydrolysis and decarboxylation, could furnish the acetic acid side chain.

Formation of the Lithium Salt: Lithium;2-(1,2,5-thiadiazol-3-yl)acetate

The final step in the synthesis is the formation of the target lithium salt from its carboxylic acid precursor. This is a standard acid-base reaction that can be accomplished through several reliable methods.

The most direct and common method is the neutralization of 2-(1,2,5-thiadiazol-3-yl)acetic acid with a lithium base. Lithium hydroxide (B78521) (LiOH) is frequently used for this purpose. The reaction is typically carried out by dissolving the carboxylic acid in a suitable solvent, such as water or an alcohol, and adding a stoichiometric amount of the lithium base. Evaporation of the solvent then yields the lithium carboxylate salt. Other lithium bases can also be employed, as detailed in the table below.

| Lithium Base | Formula | Byproducts | Notes |

|---|---|---|---|

| Lithium Hydroxide | LiOH | H₂O | Commonly used, clean reaction. |

| Lithium Carbonate | Li₂CO₃ | H₂O, CO₂ | Effective, requires 0.5 equivalents per acid molecule. |

| Lithium Bicarbonate | LiHCO₃ | H₂O, CO₂ | A milder base option. |

Another approach is the saponification of a corresponding ester, for example, ethyl 2-(1,2,5-thiadiazol-3-yl)acetate. Reacting the ester with lithium hydroxide would hydrolyze the ester group directly to the lithium carboxylate salt. Furthermore, cation exchange methods can be used, where another metal salt of the carboxylic acid (e.g., a sodium or potassium salt) is treated with a lithium salt like lithium chloride to precipitate the less soluble salt and leave the desired lithium carboxylate in solution.

General Principles of Organolithium Reagent Utilization in Salt Formation

Organolithium reagents are powerful bases and nucleophiles widely employed in organic synthesis. researchgate.net Their utility in forming lithium salts of carboxylic acids stems from their ability to readily deprotonate the acidic proton of the carboxyl group. This acid-base reaction is typically fast and quantitative, proceeding to completion to yield the lithium carboxylate and the corresponding alkane from the organolithium reagent.

The general reaction is as follows:

R-COOH + R'-Li → R-COOLi + R'-H

Commonly used organolithium reagents for this purpose include n-butyllithium, sec-butyllithium, and tert-butyllithium. The choice of reagent can be influenced by factors such as steric hindrance and the presence of other functional groups in the carboxylic acid molecule. The high reactivity of organolithium reagents necessitates the use of anhydrous and inert atmospheric conditions to prevent their reaction with water or carbon dioxide from the air.

The formation of the lithium carboxylate salt is often an intermediate step in more complex synthetic sequences. However, in the context of isolating the salt itself, careful control of the reaction stoichiometry is crucial to avoid side reactions.

Specific Lithiation Reactions and Salt Synthesis for Thiadiazole Derivatives

The synthesis of 2-(1,2,5-thiadiazol-3-yl)acetic acid, the precursor to the target lithium salt, is achieved through the lateral lithiation of 3-methyl-1,2,5-thiadiazole. This reaction involves the deprotonation of the methyl group using a strong base, typically an organolithium reagent like n-butyllithium, to form a lithiated intermediate. This intermediate is then quenched with carbon dioxide (usually in the form of dry ice) to introduce the carboxylic acid functionality. researchgate.netcdnsciencepub.com

It is important to note that the lithiation of some thiadiazole derivatives can be complicated by competing ring cleavage reactions. For instance, the lithiation of 3,4-dimethyl-1,2,5-thiadiazole has been reported to result in nucleophilic attack at the sulfur atom, leading to the opening of the thiadiazole ring. researchgate.net Therefore, careful optimization of reaction conditions, such as temperature and the choice of organolithium reagent, is critical to favor the desired lateral lithiation over ring degradation.

Once 2-(1,2,5-thiadiazol-3-yl)acetic acid is synthesized and purified, its conversion to the lithium salt is a straightforward acid-base reaction. Treatment of the carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in a suitable solvent will yield this compound. For instance, the hydrolysis of an ester precursor in the presence of lithium hydroxide can directly afford the lithium salt. nih.gov

Table 1: Key Reactions in the Synthesis of this compound

| Step | Reactants | Reagents | Product | Reaction Type |

| 1 | 3-Methyl-1,2,5-thiadiazole | 1. n-Butyllithium2. Carbon Dioxide (CO₂) | 2-(1,2,5-thiadiazol-3-yl)acetic acid | Lateral Lithiation and Carboxylation |

| 2 | 2-(1,2,5-thiadiazol-3-yl)acetic acid | Lithium Hydroxide (LiOH) or Lithium Carbonate (Li₂CO₃) | This compound | Acid-Base Neutralization |

Isolation and Purification Techniques for this compound

The isolation and purification of this compound are critical to obtaining a product of high purity. The choice of technique depends on the physical properties of the salt, such as its solubility in various solvents.

Crystallization is a primary method for the purification of lithium carboxylates. icatt.org.uazsmu.edu.ua This involves dissolving the crude salt in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling to induce crystallization. The choice of solvent is crucial; an ideal solvent will dissolve the lithium salt readily at high temperatures but sparingly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For lithium salts of organic acids, alcoholic solvents or aqueous-organic mixtures are often employed. icatt.org.uazsmu.edu.ua

Precipitation can also be used for isolation. If the lithium salt is significantly less soluble in a particular solvent than the starting materials and byproducts, it can be precipitated out of the reaction mixture by adding an anti-solvent.

Washing of the isolated solid is a standard procedure to remove residual impurities. The solid is typically washed with a cold solvent in which it has low solubility.

Drying of the purified salt is the final step and is usually carried out under vacuum at a slightly elevated temperature to remove any residual solvent without causing decomposition of the compound.

Table 2: General Purification Parameters for Lithium Carboxylate Salts

| Parameter | Description | Typical Conditions |

| Purification Method | The primary technique used to increase the purity of the compound. | Recrystallization, Precipitation |

| Solvent System | The solvent or mixture of solvents used for dissolution and crystallization. | Alcohols (e.g., ethanol, methanol), Water-alcohol mixtures, Ethereal solvents |

| Temperature Gradient | The temperature range employed during the crystallization process. | Dissolution at elevated temperature, followed by slow cooling to room temperature or below. |

| Washing Solvent | A solvent used to wash the isolated crystals and remove soluble impurities. | Cold solvent in which the product has low solubility. |

| Drying Conditions | The conditions under which the final product is dried to remove residual solvent. | Vacuum oven at moderate temperature (e.g., 40-60 °C). |

Advanced Analytical and Spectroscopic Characterization of 2 1,2,5 Thiadiazol 3 Yl Acetate Lithium Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For Lithium 2-(1,2,5-thiadiazol-3-yl)acetate, ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two key signals corresponding to the two distinct proton environments in the molecule.

Thiadiazole Ring Proton (H-4): The 1,2,5-thiadiazole (B1195012) ring possesses a single proton at the 4-position. This proton would appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift is anticipated to be in the downfield region, typically between δ 8.5 and 9.0 ppm, due to the deshielding effects of the electronegative nitrogen and sulfur atoms within the aromatic heterocyclic ring.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the thiadiazole ring and the carboxylate group are chemically equivalent. They would appear as a singlet. The electron-withdrawing nature of both the thiadiazole ring and the carboxylate group would shift this signal downfield, likely into the range of δ 3.8 to 4.2 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display four distinct signals, one for each unique carbon atom in the anion.

Thiadiazole Ring Carbons (C-3 and C-4): The two carbon atoms of the 1,2,5-thiadiazole ring are in different electronic environments. General spectral data for 1,2,5-thiadiazoles suggest these carbons resonate in the range of 130–160 ppm. nih.gov The carbon atom C-3, which is bonded to the acetate (B1210297) side chain, would likely appear around 150-155 ppm. The C-4 carbon, bonded to the ring proton, would be expected at a slightly different chemical shift within the same general region.

Methylene Carbon (-CH₂-): The carbon of the methylene group would be expected in the range of δ 40-45 ppm.

Carboxylate Carbon (-COO⁻): The carboxylate carbon is typically the most deshielded carbon in the structure and would appear significantly downfield, anticipated in the region of δ 170–175 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the 2-(1,2,5-thiadiazol-3-yl)acetate Anion Predicted values are based on analogous structures and general NMR principles.

| ¹H NMR Data (in D₂O) | ¹³C NMR Data (in D₂O) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -CH₂- | 3.8 - 4.2 | Singlet | -COO⁻ | 170 - 175 |

| Thiadiazole H-4 | 8.5 - 9.0 | Singlet | Thiadiazole C-3 | 150 - 155 |

| Thiadiazole C-4 | 145 - 150 | |||

| -CH₂- | 40 - 45 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. Using an electrospray ionization (ESI) source in negative ion mode would be ideal for analyzing the 2-(1,2,5-thiadiazol-3-yl)acetate anion.

The molecular formula for the anion is C₄H₃N₂O₂S⁻. The expected high-resolution mass spectrum would show the parent ion peak ([M-Li]⁻) at a mass-to-charge ratio (m/z) corresponding to this formula (calculated m/z ≈ 143.00).

Fragmentation of the parent ion under tandem MS (MS/MS) conditions would likely proceed through several key pathways:

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylates, which would result in a fragment ion at m/z ≈ 99.

Cleavage of the C-C bond: Scission of the bond between the methylene group and the thiadiazole ring could lead to fragments corresponding to the thiadiazole ring itself or the acetate portion.

Ring Fragmentation: The thiadiazole ring could undergo fragmentation, a characteristic feature seen in the mass spectrum of the parent 1,2,5-thiadiazole, which shows fragments at m/z 59.

Table 2: Predicted Mass Spectrometry Data for the 2-(1,2,5-thiadiazol-3-yl)acetate Anion Predicted values are for ESI in negative ion mode.

| Predicted m/z | Ion Formula | Description |

|---|---|---|

| ~143.00 | [C₄H₃N₂O₂S]⁻ | Parent Anion ([M-Li]⁻) |

| ~99 | [C₃H₃N₂S]⁻ | Loss of CO₂ from parent ion |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of solid Lithium 2-(1,2,5-thiadiazol-3-yl)acetate would be dominated by the strong absorptions of the carboxylate group.

Carboxylate (-COO⁻) Stretches: The most prominent features would be the asymmetric and symmetric stretching vibrations of the carboxylate group. The asymmetric stretch (νₐₛ) is typically a very strong and broad band appearing in the 1550–1620 cm⁻¹ region. The symmetric stretch (νₛ) is usually weaker and found in the 1400–1440 cm⁻¹ range. The significant separation between these two bands is characteristic of an ionic carboxylate salt.

C-H Stretches: The C-H stretching vibration of the proton on the thiadiazole ring would appear around 3000–3100 cm⁻¹. The C-H stretches of the methylene (-CH₂-) group would be observed just below 3000 cm⁻¹.

Thiadiazole Ring Vibrations: The C=N stretching vibrations of the thiadiazole ring are expected in the 1500–1600 cm⁻¹ region. nih.gov These may overlap with the strong asymmetric carboxylate stretch. Other ring-related vibrations (C-S, C-N stretches) would contribute to the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Infrared (IR) Spectroscopy Vibrational Frequencies Predicted values are for the solid state (KBr pellet or ATR).

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3000 - 3100 | Aromatic C-H Stretch (Thiadiazole) | Medium-Weak |

| 2850 - 2960 | Aliphatic C-H Stretch (-CH₂-) | Medium-Weak |

| 1550 - 1620 | Asymmetric Carboxylate Stretch (-COO⁻) | Strong, Broad |

| 1500 - 1600 | C=N Ring Stretch (Thiadiazole) | Medium |

| 1400 - 1440 | Symmetric Carboxylate Stretch (-COO⁻) | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While no crystallographic data exists for Lithium 2-(1,2,5-thiadiazol-3-yl)acetate, a hypothetical analysis can be made.

If suitable crystals could be grown, the analysis would be expected to confirm the planar structure of the 1,2,5-thiadiazole ring. The lithium cation would likely be coordinated to the oxygen atoms of the carboxylate group. The coordination geometry around the lithium ion would depend on the crystal packing and the potential inclusion of solvent molecules (e.g., water) in the crystal lattice. It could adopt various coordination numbers, commonly four or six, forming coordination polymers or discrete ionic clusters in the solid state. The analysis would also detail π-π stacking interactions between the thiadiazole rings and any hydrogen bonding involving the ring or side chain.

Computational and Theoretical Investigations of Thiadiazole Architectures, with Specific Relevance to 1,2,5 Thiadiazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the intrinsic properties of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying complex heterocyclic systems. DFT studies on thiadiazole derivatives typically focus on optimizing the molecular geometry to find the most stable conformation and calculating various electronic descriptors to predict reactivity. nih.govresearch-nexus.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com For instance, studies on various thiadiazole derivatives have shown that the introduction of different substituent groups can significantly tune the HOMO and LUMO energy levels and, consequently, the molecule's electronic properties and reactivity. research-nexus.netresearchgate.net

Table 1: Common DFT Functionals and Basis Sets for Thiadiazole Studies

| Functional/Basis Set | Application | Reference |

|---|---|---|

| B3LYP/6-311G++(d,p) | Calculation of general properties of 1,2,5-thiadiazole (B1195012) 1,1-dioxides. | mdpi.com |

| B3LYP/6-31G(d) | Study of structural and optoelectronic properties of thiophene (B33073) and benzo nih.govelsevierpure.comproquest.comthiadiazole compounds. | research-nexus.net |

Molecular orbital (MO) analysis, particularly of the frontier orbitals (HOMO and LUMO), provides a detailed picture of the regions within a molecule that are most likely to participate in chemical reactions. The spatial distribution of the HOMO indicates the sites susceptible to electrophilic attack, while the LUMO distribution highlights sites prone to nucleophilic attack. For 1,2,5-thiadiazole derivatives, the HOMO is often localized on the substituent groups, while the LUMO may be centered on the thiadiazole ring, indicating its electron-accepting nature. mdpi.com

Electrostatic Potential (ESP) mapping is another valuable tool that visualizes the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate charge regions. Red areas typically represent regions of negative potential (rich in electrons), which are attractive to electrophiles, while blue areas denote positive potential (electron-poor), which are attractive to nucleophiles. ESP maps for thiadiazole derivatives can identify the nitrogen atoms as regions of negative potential, making them potential sites for hydrogen bonding and coordination with metal ions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules in a simulated biological environment, which is particularly useful for drug design and discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used to screen virtual libraries of compounds and to understand the potential binding modes of thiadiazole derivatives with biological targets. elsevierpure.comresearchgate.net

In these studies, the thiadiazole derivative is placed into the binding site of a target protein, and its conformation and interaction energy are calculated. The results are often expressed as a binding affinity or docking score, with lower scores indicating a more favorable binding interaction. nih.govresearchgate.net Docking studies have been performed on various thiadiazole derivatives targeting enzymes such as carbonic anhydrase, kinases, and matrix metalloproteinases. tandfonline.comnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor, providing insights into the structural basis of their biological activity. nih.govnih.gov For example, the nitrogen atoms of the thiadiazole ring are frequently identified as playing a crucial role in coordinating with metal ions (like zinc) in the active sites of metalloenzymes. nih.gov

Table 2: Examples of Molecular Docking Studies on Thiadiazole Derivatives | Thiadiazole Derivative Type | Target Protein | Purpose | Reference | | :--- | :--- | :--- | | 1,3,4-Thiadiazole-2-thione derivatives | Carbonic Anhydrase IX | Modeling of CA IX inhibitors | tandfonline.com | | Imidazo[2,1-b]thiazole-thiadiazole conjugates | Glypican-3 protein (GPC-3) | Investigating anti-proliferative activity | nih.gov | | 1,3,4-Thiadiazole (B1197879) derivatives | Matrix Metalloproteinase-9 (MMP-9) | Investigating apoptosis induction in lung cancer | nih.gov | | 1,2,4-Thiadiazole derivatives | Histone Deacetylase (HDAC) | Design of new HDAC inhibitors | ajol.info |

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-receptor complex in a simulated physiological environment. nih.gov

MD simulations are often used to validate the results of docking studies. scienceopen.com By simulating the complex over a period of nanoseconds, researchers can assess whether the binding pose predicted by docking is stable. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures conformational changes from the initial structure, and the Root Mean Square Fluctuation (RMSF) of individual residues, which indicates their flexibility. nih.gov A stable RMSD for both the ligand and the protein over the simulation time suggests a stable binding mode. scienceopen.comnih.gov These simulations confirm that key interactions, like hydrogen bonds observed in docking, are maintained throughout the simulation, strengthening the hypothesis of the binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Thiadiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govproquest.com

To build a QSAR model, a set of molecules with known activities is used. For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., lipophilicity, polarizability), electronic properties (e.g., dipole moment, atomic charges), and topological features (e.g., branching, connectivity). researchgate.nettandfonline.com

Multiple linear regression (MLR) is a common statistical method used to create the QSAR equation, which correlates the descriptors (independent variables) with the biological activity (dependent variable). elsevierpure.comproquest.com The resulting model is then validated to ensure its statistical significance and predictive power. elsevierpure.com QSAR studies on thiadiazole derivatives have successfully created models to predict activities such as carbonic anhydrase inhibition and antiproliferative effects, identifying which structural features are most important for the desired biological outcome. nih.govelsevierpure.comtandfonline.com

Table 3: Common Descriptors in QSAR Models for Thiadiazole Derivatives

| Descriptor Type | Example | Relevance to Activity | Reference |

|---|---|---|---|

| Physicochemical | Log P (Lipophilicity) | Influences membrane permeability and transport to the target site. | proquest.com |

| Electronic | Dipole Moment (µ) | Relates to the polarity and intermolecular interactions of the molecule. | proquest.com |

| Topological | Molecular Connectivity Indices | Describe the branching and complexity of the molecular structure. | tandfonline.com |

| Quantum Chemical | HOMO/LUMO Energies | Correlate with the molecule's reactivity and ability to participate in charge-transfer interactions. | proquest.com |

Pre Clinical Mechanistic Studies and Biochemical Interactions of Thiadiazole Derivatives Non Human & Non Clinical

Enzyme Inhibition Studies (e.g., Lysosomal Acid Lipase, Cyclooxygenase-2)

Thiadiazole derivatives have been identified as potent inhibitors of various enzymes, playing a crucial role in different pathological conditions.

Lysosomal Acid Lipase (LAL): A variety of 3,4-disubstituted thiadiazole carbamates have been shown to be effective and specific inhibitors of Lysosomal Acid Lipase (LAL). nih.govnih.gov LAL is a key enzyme involved in the hydrolysis of cholesteryl esters and triglycerides within the lysosome. Inhibition of this enzyme is a potential therapeutic strategy for conditions like Niemann-Pick type C disease, a lysosomal storage disorder. nih.govacs.org Mechanistic studies suggest that these thiadiazole carbamates act by transiently carbamoylating the catalytic serine residue of the enzyme, a mechanism similar to how other carbamate (B1207046) inhibitors interact with enzymes like acetylcholinesterase. nih.govnih.gov Among the various chemical classes tested, including amides, esters, and ketones, only the thiadiazole carbamates demonstrated effective inhibition of LAL. nih.gov

Cyclooxygenase-2 (COX-2): Certain thiadiazole derivatives have been designed and synthesized as selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. rsc.orgrsc.org Notably, derivatives bearing sulfonamide moieties have shown high potency and selectivity for COX-2 over its isoform, COX-1. rsc.orgrsc.org This selectivity is attributed to their ability to bind to the active site of the COX-2 enzyme, including a secondary pocket that is not present in COX-1. rsc.org Molecular docking studies have indicated that these compounds can interact with key amino acid residues, such as Arg513 and His90, which are crucial for their selective inhibition. rsc.org Some thiadiazole-benzothiazole hybrids have also been investigated, with one compound in a series being identified as a potent and selective inhibitor of COX-1, highlighting the importance of substitutions on both the benzothiazole (B30560) and thiadiazole rings for activity and selectivity. dergipark.org.tr

| Enzyme Target | Thiadiazole Derivative Class | Mechanism/Key Findings | Selectivity |

|---|---|---|---|

| Lysosomal Acid Lipase (LAL) | 3,4-disubstituted thiadiazole carbamates | Transient carbamoylation of the catalytic serine residue. nih.govnih.gov | Specific for LAL over other lipases. nih.gov |

| Cyclooxygenase-2 (COX-2) | Thiadiazoles with sulfonamide moieties | Binds to the active site and a secondary pocket, interacting with Arg513 and His90. rsc.orgrsc.org | Highly selective for COX-2 over COX-1. rsc.orgrsc.org |

| Cyclooxygenase-1 (COX-1) | Thiadiazole-benzothiazole hybrids | Hydrogen bonding with Arg120 and Glu524. dergipark.org.tr | Selective for COX-1 over COX-2 in specific derivatives. dergipark.org.tr |

Receptor Binding Profiling (e.g., 5-HT1A receptors)

The interaction of thiadiazole derivatives with specific receptors has been a key area of investigation. Amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine have been identified as potent and selective ligands for human 5-HT1A serotonin (B10506) receptors. nih.govresearchgate.net These compounds, which are structurally related to known 5-HT1A receptor ligands like WAY-100135 and WAY-100635, exhibit high affinity for this receptor subtype. nih.govresearchgate.net Importantly, they demonstrate selectivity for the 5-HT1A receptor over other receptors, such as alpha1-adrenergic and dopamine (B1211576) (D2, D3, and D4) receptors. nih.govresearchgate.net Depending on the specific structural modifications, these derivatives can act as either agonists or antagonists at the 5-HT1A receptor. nih.govresearchgate.net

Interactions with Biological Macromolecules (e.g., bacterial ribosomes)

The antimicrobial properties of some thiadiazole derivatives are attributed to their interaction with essential bacterial macromolecules. For instance, the sulfur-containing thiadiazole ring is thought to facilitate penetration of the microbial cell wall. nih.gov Molecular docking studies have suggested that certain novel 1,3,4-thiadiazole (B1197879) derivatives may exert their antibacterial effects by targeting and binding to key bacterial enzymes involved in protein and DNA synthesis. nih.gov

Two such potential targets are:

Phenylalanyl (Phe)-tRNA synthetase (PheRS): This enzyme is crucial for protein biosynthesis, and its inhibition can disrupt bacterial growth. nih.gov

Bacterial DNA gyrase B (GyrB): This enzyme is involved in DNA replication, and its ATP-binding site has been identified as a target for thiazole-based inhibitors. nih.gov

Furthermore, some 1,3,4-thiadiazole derivatives have been shown to interact with calf thymus-DNA (CT-DNA), suggesting that direct interaction with genetic material could be another mechanism of their biological activity. rsc.orgresearchgate.net

Investigation of Cellular Pathways and Mechanisms of Action (e.g., VEGFR-2 inhibition)

A significant area of preclinical research on thiadiazole derivatives has been their role as anticancer agents, particularly through the inhibition of key signaling pathways involved in tumor growth and angiogenesis. One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. mdpi.comnih.gov

Inhibition of VEGFR-2 by various thiadiazole-based compounds has been shown to trigger a cascade of downstream effects:

Anti-proliferative Activity: By blocking the VEGFR-2 signaling pathway, these compounds inhibit the proliferation of cancer cells. nih.gov Several derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, with IC50 values in the nanomolar to low micromolar range. nih.govresearchgate.netrsc.org

Cell Cycle Arrest: Treatment with VEGFR-2 inhibiting thiadiazole derivatives can lead to cell cycle arrest at different phases (e.g., G0-G1, S, or G2/M), thereby preventing cancer cells from dividing. researchgate.netrsc.org

Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) in cancer cells. nih.gov Mechanistic studies have shown that this is often achieved through the intrinsic (mitochondrial) apoptotic pathway, evidenced by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of executioner caspases like caspase-3. nih.govresearchgate.net Activation of both intrinsic and extrinsic apoptotic pathways has also been observed, with elevated levels of caspase-8 and caspase-9. nih.govresearchgate.net

| Compound Series/Derivative | VEGFR-2 Inhibition (IC50) | Effect on Cell Cycle | Apoptotic Pathway Activation |

|---|---|---|---|

| Thiadiazole-based derivative 7b | 40.65 nM nih.gov | G1 arrest and delayed G2/M progression nih.gov | Increased Bax/Bcl-2 ratio (11.03-fold), activation of caspase-8 and caspase-9. nih.gov |

| Nicotinamide–thiadiazol hybrid 7a | 0.095 ± 0.05 μM nih.gov | S-phase arrest nih.gov | Caspase-3 activation (8.2-fold), Bax upregulation (6.9-fold), Bcl-2 downregulation (3.68-fold). nih.gov |

| Thiadiazole derivative 14 | 103 nM rsc.org | G0–G1 phase arrest rsc.org | Increased levels of BAX, caspase-8, and caspase-9; decreased level of Bcl-2. rsc.org |

| Thiadiazole-based compound 11a | 0.056 ± 0.005 µM researchgate.net | G2/M cell cycle arrest researchgate.net | Upregulation of Bax and caspase-3, downregulation of Bcl-2. researchgate.net |

Structure-Activity Relationship (SAR) Studies of Thiadiazole Derivatives in Defined Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of thiadiazole derivatives influences their biological activity, guiding the design of more potent and selective compounds. nih.govnih.gov

For LAL Inhibition: SAR studies of thiadiazole derivatives have been crucial for optimizing their efficacy as LAL inhibitors. These studies have explored how different substituents on the thiadiazole ring affect the compound's ability to inhibit the enzyme both in vitro and in cellular contexts. nih.gov

For Anticancer Activity: The anticancer potential of 1,3,4-thiadiazole derivatives is heavily influenced by the nature of the substituents at the C2 and C5 positions. mdpi.com For example, introducing an aromatic ring often enhances the anticancer effect. nih.gov The mesoionic nature of 1,3,4-thiadiazoles allows them to cross cellular membranes easily and interact with biological targets. nih.gov SAR studies have helped in identifying derivatives with potent activity against various cancer cell lines. nih.gov

For COX Inhibition: The substitutions on the thiadiazole ring are critical for the inhibition of COX enzymes. For instance, the presence of a sulfonamide moiety is a key feature for potent and selective COX-2 inhibition. rsc.orgrsc.org In thiadiazole-benzothiazole hybrids, the specific substitutions on both heterocyclic scaffolds determine the potency and selectivity towards COX-1 or COX-2. dergipark.org.tr

For Antimicrobial Activity: In the context of antimicrobial agents, SAR studies have shown that even minor structural modifications to the thiadiazole nucleus can significantly impact biological activity. wisdomlib.org The structural similarity of the thiadiazole moiety to nucleobases may facilitate interactions with bacterial DNA and RNA. wisdomlib.org

These SAR studies provide invaluable insights for the rational design and development of novel thiadiazole-based therapeutic agents with improved efficacy and target specificity. nih.govnih.gov

Applications in Advanced Materials Science and Engineering

Role as an Organic Cathode Material in Electrochemical Energy Storage Systems

Organic electrode materials are gaining attention as sustainable alternatives to traditional inorganic cathodes that rely on scarce elements like cobalt. Thiadiazole derivatives, particularly those capable of forming stable polymers, are promising candidates for high-energy-density organic batteries.

While research on Lithium;2-(1,2,5-thiadiazol-3-yl)acetate as a cathode material is not documented, other organosulfur compounds based on the thiadiazole scaffold have been intensely studied. A prominent example is 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMcT). The polymer derived from this compound, poly(2,5-dimercapto-1,3,4-thiadiazole) (PDMcT), has been investigated as a cathode material for rechargeable lithium batteries. researchgate.netnih.gov

When used in a composite with a conducting polymer, such as poly(3,4-ethylenedioxythiophene) (PEDOT), the PDMcT cathode demonstrates significantly improved performance. nih.govresearchgate.net In an ether-based electrolyte, a PDMcT/PEDOT composite cathode achieved a high initial discharge capacity of approximately 210 mAh g⁻¹. nih.gov After 20 charge/discharge cycles, the reversible capacity remained around 120 mAh g⁻¹, highlighting its potential for practical applications. nih.gov The performance of such cathodes is highly dependent on the electrolyte chemistry, with ether-based electrolytes showing more reversible redox reactions compared to carbonate-based ones. nih.gov

| Thiadiazole-Based Cathode | Electrolyte Type | Initial Discharge Capacity | Capacity after 20 Cycles | Reference |

|---|---|---|---|---|

| PDMcT/PEDOT Composite | Ether-based (TEGDME) | ~210 mAh g⁻¹ | ~120 mAh g⁻¹ | nih.gov |

| PDMcT/PEDOT Composite | Carbonate-based | Lower Capacity | Poor Cyclability | nih.gov |

The utility of thiadiazole compounds in energy storage is rooted in their rich redox chemistry. The fundamental mechanism for organosulfur compounds like DMcT involves the reversible cleavage and formation of disulfide (S–S) bonds during the discharge and charge processes of a lithium battery. This corresponds to a two-electron transfer process, which is crucial for achieving high energy density.

The thiadiazole ring itself is an electron-accepting unit, and its presence can influence the electrochemical properties of the molecule. researchgate.net The presence of the sulfonyl group in oxidized versions, such as 1,2,5-thiadiazole (B1195012) 1,1-dioxides, strongly affects the electrochemical behavior, allowing for the easy formation of paramagnetic radical anions. mdpi.comresearchgate.net This ability to stabilize radical ions is a key feature for materials used in batteries and other electronic devices. mdpi.comresearchgate.net The electrochemical potential and stability of these compounds can be tuned by modifying the substituent groups attached to the thiadiazole ring. mdpi.com

Integration into Conducting Polymers and Hybrid Materials

A significant challenge for many organic cathode materials, including thiadiazole derivatives, is their dissolution into the battery's electrolyte, which leads to poor cyclability. researchgate.net To overcome this, researchers integrate these redox-active molecules into larger, insoluble structures like conducting polymers to create hybrid or composite materials.

The composite of poly(2,5-dimercapto-1,3,4-thiadiazole) with poly(3,4-ethylenedioxythiophene) (PDMcT/PEDOT) is a prime example. nih.govresearchgate.net In this architecture, PEDOT serves multiple functions: it acts as a conductive matrix, facilitating electron transfer to the active PDMcT material, and it helps to physically confine the active material, preventing its dissolution. researchgate.netpku.edu.cn This approach dramatically enhances the interfacial charge transfer kinetics of the thiadiazole compound. researchgate.net Similarly, 1,2,5-thiadiazole units have been incorporated into fused aromatic systems to create semiconducting materials for potential use in organic field-effect transistors (OFETs), demonstrating their versatility in organic electronics. nih.gov

Development as Multifunctional Additives in Lubricants and Greases

Thiadiazole derivatives are well-established as highly effective multifunctional additives in the formulation of industrial lubricants and greases. researchgate.net Specifically, derivatives of 2,5-dimercapto-1,3,4-thiadiazole (DMcT) are widely used for their anti-wear, antioxidant, and extreme pressure (EP) properties. lube-media.com

These compounds function by forming a protective boundary film on metal surfaces. emerald.comresearchgate.net The presence of active sulfur and nitrogen elements in the thiadiazole molecule facilitates this film formation, which prevents direct metal-to-metal contact under high loads and temperatures, thereby reducing friction and wear. emerald.comresearchgate.net Their performance is often compared to that of zinc dialkyl dithiophosphate (B1263838) (ZDDP), a common but environmentally less favorable additive. emerald.comresearchgate.net

Key functionalities of thiadiazole lubricant additives include:

Anti-Wear and Extreme Pressure (EP) Properties : They significantly improve the load-carrying capacity of lubricants. lube-media.comemerald.com

Antioxidant Properties : They interrupt oxidation processes, extending the life of the lubricant. emerald.comlubricatin.com

Corrosion Inhibition : They act as metal deactivators and passivators, protecting metal surfaces, particularly copper and its alloys, from corrosion. lube-media.comlubricatin.com

Due to their poor oil solubility, thiadiazole compounds are often chemically modified with alkyl chains to enhance their miscibility in base oils. emerald.comresearchgate.net

| Additive Type | Function | Mechanism | Reference |

|---|---|---|---|

| DMTD Derivatives | Anti-wear, Extreme Pressure | Formation of a protective boundary film on metal surfaces. | lube-media.comemerald.com |

| DMTD Derivatives | Antioxidant | Neutralization of radicals to interrupt oxidation chain reactions. | emerald.comlubricatin.com |

| DMTD Derivatives | Corrosion Inhibitor | Passivation of metal surfaces, especially copper. | lube-media.comlubricatin.com |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches for 1,2,5-Thiadiazole (B1195012) Derivatives

The development of environmentally benign and efficient synthetic methods for 1,2,5-thiadiazole derivatives is a critical area of future research. While traditional synthetic routes exist, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. acs.orgorganic-chemistry.org Future work in this area will likely focus on several key strategies:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to improve the yield and reduce reaction times for the synthesis of other thiadiazole isomers. nanobioletters.com Future studies could adapt microwave irradiation methods to the synthesis of 1,2,5-thiadiazole derivatives, potentially leading to more efficient and scalable processes.

Ultrasonication: Similar to microwave-assisted synthesis, ultrasonication is another green chemistry technique that can enhance reaction rates and yields. nanobioletters.com Its application to the synthesis of 1,2,5-thiadiazoles is an unexplored area that could offer significant advantages.

Solvent-Free Reactions: The use of grinding techniques in the presence of a solid catalyst, such as basic alumina, has been reported for other thiadiazoles, offering an environmentally friendly, solvent-free synthetic route. mdpi.com Exploring similar solvent-free conditions for 1,2,5-thiadiazole synthesis is a promising research direction.

Novel Catalytic Systems: The use of inexpensive and non-toxic catalysts is a cornerstone of green chemistry. Research into new catalytic systems for the construction of the 1,2,5-thiadiazole ring could lead to more sustainable synthetic protocols.

| Green Chemistry Approach | Potential Advantages for 1,2,5-Thiadiazole Synthesis |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, increased purity |

| Ultrasonication | Enhanced reaction rates, improved yields |

| Solvent-Free Reactions | Reduced environmental impact, simplified work-up |

| Novel Catalysis | Use of cheaper, less toxic, and recyclable catalysts |

Advanced Computational Design of Next-Generation 1,2,5-Thiadiazole Architectures

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. For 1,2,5-thiadiazole derivatives, these approaches can accelerate the discovery of new therapeutic agents and functional materials.

Future research will likely involve:

Molecular Docking Studies: These studies simulate the interaction of a molecule with a biological target, such as an enzyme or receptor. rsc.org For 1,2,5-thiadiazole derivatives, docking can be used to predict their binding affinity and selectivity for various targets, guiding the design of more potent and specific drugs.

Density Functional Theory (DFT) Studies: DFT calculations can be used to understand the electronic structure and properties of molecules. nih.gov This information can be used to predict the reactivity, stability, and spectroscopic properties of new 1,2,5-thiadiazole derivatives.

Pharmacophore Modeling: This involves identifying the essential structural features of a molecule that are responsible for its biological activity. rsc.org Pharmacophore models for 1,2,5-thiadiazole-based drugs can be used to design new compounds with improved activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be used to predict the activity of new, unsynthesized 1,2,5-thiadiazole derivatives.

| Computational Method | Application in 1,2,5-Thiadiazole Research |

| Molecular Docking | Prediction of binding to biological targets |

| Density Functional Theory | Understanding electronic structure and properties |

| Pharmacophore Modeling | Design of new molecules with desired biological activity |

| QSAR | Prediction of the biological activity of new compounds |

Broadening Applications in Chemical Biology beyond Current Paradigms

The unique chemical properties of the 1,2,5-thiadiazole ring make it an attractive scaffold for the development of new tools for chemical biology. ontosight.ai While some biological activities of 1,2,5-thiadiazole derivatives have been reported, there is significant potential for expanding their applications.

Future research directions include:

Development of Chemical Probes: 1,2,5-Thiadiazole derivatives could be designed as fluorescent probes or affinity-based probes to study biological processes in living cells.

Enzyme Inhibitors: The 1,2,5-thiadiazole ring can be incorporated into molecules designed to inhibit specific enzymes involved in disease. mdpi.com

Modulators of Protein-Protein Interactions: Designing 1,2,5-thiadiazole derivatives that can disrupt or stabilize protein-protein interactions is a promising area for the development of new therapeutics.

Antimicrobial and Antiviral Agents: Given the broad-spectrum antimicrobial and antiviral activities reported for other thiadiazole isomers, further investigation into the potential of 1,2,5-thiadiazole derivatives in this area is warranted. ontosight.aipharmedicopublishers.com

Interdisciplinary Research Integrating Thiadiazole Chemistry with Emerging Technologies

The integration of 1,2,5-thiadiazole chemistry with other scientific disciplines and emerging technologies is expected to open up new avenues of research and application.

Potential areas for interdisciplinary research include:

Materials Science: The electronic properties of the 1,2,5-thiadiazole ring suggest that its derivatives could be used in the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). isres.orgnih.gov

Nanotechnology: 1,2,5-Thiadiazole derivatives could be incorporated into nanomaterials to create new drug delivery systems or diagnostic tools.

Coordination Chemistry: The nitrogen and sulfur atoms in the thiadiazole ring can coordinate with metal ions, leading to the formation of metal complexes with interesting catalytic or magnetic properties. researchgate.net

Q & A

Basic Research Questions

Q. What computational methods are recommended for modeling the electronic structure of Lithium 2-(1,2,5-thiadiazol-3-yl)acetate?

- Methodology :

- Use density functional theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., PW91 or PBE) to account for exchange-correlation effects in the compound's electron density .

- Implement the projector augmented-wave (PAW) method to handle core electrons and improve accuracy in periodic systems .

- Employ the Vienna Ab Initio Simulation Package (VASP) for plane-wave basis set calculations, ensuring iterative convergence via Pulay's DIIS method for efficient diagonalization .

- Validate results by comparing with hybrid functionals (e.g., HSE06) to address potential over-delocalization errors in GGA .

Q. How can the synthesis of Lithium 2-(1,2,5-thiadiazol-3-yl)acetate be optimized in the lab?

- Methodology :

- Synthesize the thiadiazole core via cyclization reactions using precursors like thiosemicarbazides or thioureas under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

- Introduce the acetate group through alkylation or nucleophilic substitution of 2-(1,2,5-thiadiazol-3-yl)acetic acid derivatives, followed by lithium salt formation via ion exchange .

- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via NMR and high-resolution mass spectrometry .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental stability data be resolved?

- Methodology :

- Cross-validate computational models by testing multiple functionals (GGA vs. meta-GGA) and including van der Waals corrections for non-covalent interactions .

- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to experimentally assess thermal stability and decomposition pathways .

- Use PAW pseudopotentials to better model lithium-ion interactions in crystalline or solvated states, reducing errors in lattice energy calculations .

Q. What strategies enhance ionic conductivity for lithium battery applications?

- Methodology :

- Investigate doping with heteroatoms (e.g., sulfur or nitrogen) in the thiadiazole ring to modulate electron-withdrawing effects and improve lithium-ion mobility .

- Simulate ion transport pathways using ab initio molecular dynamics (AIMD) to identify bottlenecks in the compound's lattice structure .

- Test compatibility with solid polymer electrolytes (e.g., PEO-based matrices) to enhance interfacial stability in battery cells .

Q. How can the compound’s reactivity under electrochemical conditions be systematically characterized?

- Methodology :

- Employ in-situ Raman spectroscopy to monitor structural changes during redox cycles, focusing on thiadiazole ring stability and lithium coordination .

- Perform cyclic voltammetry (CV) in aprotic solvents (e.g., EC/DMC) to identify oxidation/reduction potentials and side reactions .

- Use DFT+U calculations to model charge transfer processes and predict decomposition products like Li₂S or LiNₓ species .

Q. What approaches are effective in evaluating the compound’s potential as a ligand in coordination chemistry?

- Methodology :

- Conduct X-ray crystallography to determine binding modes with transition metals (e.g., Cu²⁺ or Fe³⁺) and assess ligand field strength .

- Calculate Mulliken charges and frontier molecular orbitals (HOMO/LUMO) via DFT to predict chelation preferences and redox activity .

- Compare with structurally analogous ligands (e.g., 1,3,4-thiadiazoles) to benchmark coordination efficiency and stability .

Notes

- References to experimental protocols and computational frameworks are derived from peer-reviewed studies (e.g., VASP, PAW, and high-throughput screening in ).

- Advanced methodologies emphasize resolving contradictions (e.g., functional selection in DFT) and application-specific optimization (e.g., battery electrolytes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.